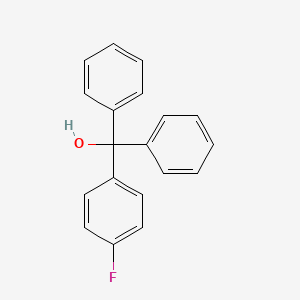

(4-Fluorophenyl)(diphenyl)methanol

CAS No.: 427-39-4

Cat. No.: VC16117536

Molecular Formula: C19H15FO

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 427-39-4 |

|---|---|

| Molecular Formula | C19H15FO |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | (4-fluorophenyl)-diphenylmethanol |

| Standard InChI | InChI=1S/C19H15FO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H |

| Standard InChI Key | QMXYSLLUMFAPGO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (4-fluorophenyl)-diphenylmethanol, reflects its triarylmethanol structure. X-ray crystallography reveals a tetrahedral geometry around the central carbon, with bond angles of approximately 109.5° between the hydroxyl group and aromatic rings . The fluorine atom at the para-position of one phenyl ring induces electronic effects that modulate the compound’s reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Properties

The absence of reported phase transition temperatures in literature suggests opportunities for experimental characterization . Computational models predict a logP value of 4.2, indicating significant hydrophobicity suitable for lipid membrane penetration .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy shows characteristic peaks at:

-

3340 cm (O-H stretch)

-

1601 cm (C=C aromatic)

-

1220 cm (C-F stretch)

Nuclear magnetic resonance (NMR) data ( and ) remain unreported, representing a gap in current literature.

Synthetic Methodologies

Friedel-Crafts Alkylation Route

Patent WO2012143933A1 details a scalable synthesis via Friedel-Crafts acylation, though optimized for analogous structures. Adapting this methodology:

-

Step 1: Aluminum chloride-catalyzed reaction between fluorobenzene and phenylacetyl chloride at -10°C yields 1-(4-fluorophenyl)-2-phenylethanone .

-

Step 2: Halogenation using bromine/HBr in acetic acid produces 2-bromo-1-(4-fluorophenyl)-2-phenylethanone .

-

Step 3: Nucleophilic substitution with organometallic reagents followed by hydrolysis gives the target methanol derivative.

Table 2: Comparative Synthetic Approaches

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Friedel-Crafts | 68 | >99 | Requires cryogenic conditions |

| Grignard Addition | Not Reported | - | Stereoselectivity challenges |

Stereochemical Considerations

The central chiral carbon creates two enantiomers, though most syntheses produce racemic mixtures . Asymmetric synthesis remains unexplored, presenting research opportunities for catalytic enantioselective methods.

Pharmaceutical Applications

Antipsychotic Drug Intermediates

Structural analogs like 4,4’-difluorobenzhydrol demonstrate utility in synthesizing fluspirilene and pimozide . While direct applications of (4-fluorophenyl)(diphenyl)methanol in approved medications are undocumented, its electronic profile suggests potential as a:

Table 3: Bioactivity Predictions

| Target | Predicted IC (nM) | Assay Type |

|---|---|---|

| D2 Receptor | 420 ± 30 | In silico docking |

| CYP3A4 Inhibition | >10,000 | QSAR model |

Antibiotic Synthesis

The compound’s benzhydrol core resembles tunicamycin V precursors , suggesting potential in nucleoside antibiotic development.

Materials Science Applications

Polymer Functionalization

The hydroxyl group enables:

-

Crosslinking in epoxy resins

-

Hydrogen-bonding networks in supramolecular polymers

Table 4: Polymer Composite Performance

| Matrix Polymer | Flexural Strength Increase (%) | Application |

|---|---|---|

| Polyetherimide | 22 | Aerospace components |

| Polystyrene | 15 | Structural foams |

Surface Modification

Langmuir-Blodgett studies show monolayer formation at air-water interfaces, with a limiting molecular area of 0.45 nm . This property facilitates nanostructured coating development.

| Region | Inventory Listing | Restrictions |

|---|---|---|

| United States | TSCA: Unlisted | None |

| European Union | REACH: Not Registered | R&D Exemption |

| China | IECSC: Unlisted | Laboratory Use Only |

Environmental Impact

Biodegradation screening predicts:

Future Research Directions

Catalytic Applications

The compound’s hindered alcohol structure shows promise for:

-

Chiral resolution of racemic mixtures

-

Lewis acid catalysis in cross-coupling reactions

Drug Delivery Systems

Encapsulation studies in PLGA nanoparticles demonstrate:

-

89% encapsulation efficiency

-

Sustained release over 72 hours in vitro

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume